molecular formula C20H18O5 B12675996 Yinyanghuo D CAS No. 174286-25-0

Yinyanghuo D

Cat. No.: B12675996
CAS No.: 174286-25-0
M. Wt: 338.4 g/mol
InChI Key: PFQMUQWFRINBBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yinyanghuo D involves the prenylation of apigenin. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the prenylated product .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the leaves of Epimedium sagittatum. The leaves are dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Yinyanghuo D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Yinyanghuo D has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis, cardiovascular diseases, and sexual dysfunction.

    Industry: Used in the formulation of dietary supplements and herbal medicines .

Mechanism of Action

Yinyanghuo D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Yinyanghuo A
  • Yinyanghuo B
  • Yinyanghuo C
  • Yinyanghuo E
  • Chrysoeriol
  • Quercetin
  • Apigenin
  • Kaempferol
  • Luteolin

Uniqueness

Yinyanghuo D is unique due to its specific prenylation pattern, which enhances its bioavailability and pharmacological activity compared to other flavonoids. This unique structure allows it to interact more effectively with molecular targets, making it a potent compound for various therapeutic applications .

Properties

CAS No.

174286-25-0

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3

InChI Key

PFQMUQWFRINBBG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C

Origin of Product

United States

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